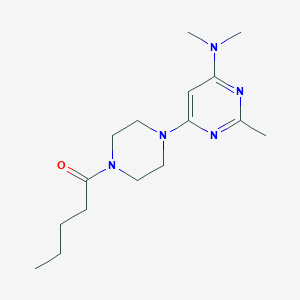![molecular formula C18H22N4O2 B5580597 1-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5580597.png)
1-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperidin-3-yl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperidin-3-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.17427596 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Probes for DNA Detection
Research on novel benzimidazo[1,2-a]quinolines, which share structural motifs with the specified compound, has shown potential applications as DNA-specific fluorescent probes. Microwave-assisted synthesis of these compounds, including derivatives substituted with piperidine and pyrrolidine nuclei, has been explored. These compounds exhibit enhanced fluorescence emission intensity when bound to ct-DNA, indicating their usefulness in detecting DNA through fluorescence spectroscopy (Perin et al., 2011).
Synthesis and Chemical Characterization
The synthesis of related 2-dialkylaminobenzimidazoles and their potential pharmacological applications have been studied. These compounds, including variants with pyrrolidine and piperidine substitutions, have been explored for their antiarrhythmic, antiaggregation, and other pharmacological activities. Notably, some derivatives demonstrated significant activity, such as NHE-inhibiting activity surpassing that of zoniporide and antiaggregatory activity exceeding acetylsalicylic acid (Zhukovskaya et al., 2017).
Antiproliferative Activity
Investigations into 2-thioxoimidazo[4,5-b]pyridine derivatives have shown their synthesis from precursors such as 2,3-diaminopyridines. These compounds have been evaluated for their antiproliferative activity in vitro against various cancer cell lines, indicating their potential as substrates for further chemical synthesis and biological study. The structural analysis and synthesis routes provide insight into the design of compounds with targeted biological activities (Nowicka et al., 2015).
Methodologies in Synthesis
Research has also focused on the methodologies for synthesizing imidazo[1,2-a]pyridines and related compounds. For example, "water-mediated" hydroamination and silver-catalyzed aminooxygenation have been explored for synthesizing methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst. These methods highlight the versatility and efficiency of synthesizing complex heterocyclic compounds, potentially including derivatives similar to the compound (Mohan et al., 2013).
Propiedades
IUPAC Name |
1-[1-(2-methylimidazo[1,2-a]pyridine-6-carbonyl)piperidin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-10-21-11-14(6-7-16(21)19-13)18(24)20-8-2-4-15(12-20)22-9-3-5-17(22)23/h6-7,10-11,15H,2-5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHGFNYGZGDOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)N3CCCC(C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5580516.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5580527.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5580537.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B5580546.png)
![N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide](/img/structure/B5580554.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5580561.png)
![[4-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5580577.png)

![2-[4-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B5580587.png)
![2-amino-3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5580594.png)

![1-[(4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5580609.png)
